molecular formula C19H21ClN2S B088231 Clorotepine CAS No. 13448-22-1

Clorotepine

Cat. No. B088231
CAS RN: 13448-22-1
M. Wt: 344.9 g/mol
InChI Key: XRYLGRGAWQSVQW-UHFFFAOYSA-N
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Description

Clorotepine, also known as octoclothepin or octoclothepine, is an antipsychotic of the tricyclic group. It was derived from perathiepin in 1965 and marketed in the Czech Republic by Spofa around 1971 for the treatment of schizophrenic psychosis .


Molecular Structure Analysis

The molecular formula of Clorotepine is C19H21ClN2S. It has a molar mass of 344.9 g/mol . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Clorotepine has a molecular weight of 344.9 g/mol. Its molecular formula is C19H21ClN2S. The exact mass is 344.1113975 g/mol, and the monoisotopic mass is also 344.1113975 g/mol .

Scientific Research Applications

  • Clozapine and Bone Mineral Density : A study investigated the effect of clozapine on bone tissue, using an experimental rat model. The study concluded that clozapine use did not affect bone density in rats, suggesting clozapine as a preferable treatment for schizophrenia patients to avoid osteoporosis. Further studies in animals and humans are necessary for confirmation (Aydın et al., 2021).

  • Clozapine and Glycine Transport in Schizophrenia : Research indicates that clozapine may inhibit glycine transport in rat brain synaptosomes. Glycine is a regulator of N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission, and the study suggests that inhibition of glycine transport by clozapine at therapeutic concentrations may contribute to its differential clinical efficacy compared with other antipsychotics (Javitt et al., 2005).

  • Cilnidipine and Hypertension Treatment : A study on Cilnidipine, a drug used for hypertension, explored enhancing its dissolution rate and oral bioavailability through the preparation of a nanosuspension. The study found significant increases in the bioavailability of Cilnidipine, suggesting a potential improvement in its clinical application (Liu et al., 2020).

  • Clodronate in Osteoporosis Treatment : Research into Clodronate, a bisphosphonate used for antiresorptive therapy in osteoporosis, discussed its potential as an ATP release blocker and its mechanisms of action on bone remodeling. Clodronate's analgesic nature and inhibitory effects on bone resorption could be useful in various osteometabolic disorders (Moriyama & Nomura, 2018; Ghinoi & Brandi, 2002).

  • Clozapine in Treating Schizophrenia : A comprehensive review of clozapine in the treatment of early onset schizophrenia (EOS) found it to be effective and generally safe, with a need for regular monitoring due to potential adverse drug reactions (ADRs). This review aims to assist clinical decision-making in the use of clozapine for EOS (Schneider et al., 2014).

  • Pharmacogenomics in Schizophrenia Treatment : A study discussed the role of pharmacogenetics and pharmacogenomics in predicting treatment outcomes in schizophrenia, focusing on serotonin and dopamine receptor gene variants in clozapine response. The study highlights the potential for individualized therapy based on genetic makeup (Basile et al., 2002).

  • Clomipramine and Osteoporosis : Research on Clomipramine, an antidepressant, showed it causes osteoporosis by promoting osteoclastogenesis, which can be prevented by Zoledronic acid. This indicates a need for anti-resorptive therapy in patients taking antidepressants like Clomipramine (Li et al., 2017).

properties

IUPAC Name

1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYLGRGAWQSVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42505-79-3 (monomethanesulfonate salt), 4789-68-8 (2-maleate salt)
Record name Clorotepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013448221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048451
Record name Clorotepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clorotepine

CAS RN

13448-22-1
Record name Octoclothepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13448-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clorotepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013448221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clorotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15971
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clorotepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOROTEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65W20MU7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
BL Roth, SC Craigo, MS Choudhary… - … of Pharmacology and …, 1994 - cdr.lib.unc.edu
… , clorotepine and zotepine) had high affinities for the newly discovered 5-HT6 receptor (Kis less than 20 nM). The 5-HT7 receptor bound clozapine, rilapine, fluperlapine, clorotepine, …
Number of citations: 924 cdr.lib.unc.edu
L Výborová, K Náhunek, I Drilková… - Activitas Nervosa …, 1975 - psycnet.apa.org
… show that both neuroleptic drugs, clorotepine (octoclothepine) and periciazine (propericiazine), decreased psychomotor instability, with clorotepine having a more rapid onset of …
Number of citations: 2 psycnet.apa.org
F Uhlir, K Stevkova, V Kanczuka - Activitas nervosa superior, 1975 - psycnet.apa.org
… 200 mg/day oxypertine or 40 mg/day clorotepine substituted well for the previous … Clorotepine's effects were mainly inhibitory. (PsycINFO Database Record (c) 2016 APA, all …
Number of citations: 2 psycnet.apa.org
L Výborová, K Náhunek, I Drtilková… - Activitas Nervosa …, 1989 - psycnet.apa.org
In a double-blind interindividual comparison of 20 children (aged 6–12 yrs) clorotepine and oxyprothepin significantly decreased motor unrest, while affective irritability and aggressivity …
Number of citations: 3 psycnet.apa.org
YWY Yu, SJ Tsai, CH Lin, CP Hsu, KH Yang… - …, 1999 - journals.lww.com
CLOZAPINE is an effective atypical antipsychotic that has high affinity for serotonin type 6 receptors (5HT 6). We tested the hypothesis that clinical response to clozapine in patients …
Number of citations: 156 journals.lww.com
AJ Sleight, FG Boess, M Bös… - Annals of the New York …, 1998 - Wiley Online Library
Until recently, the majority of actions of the neurotransmitter 5‐hydroxytryptamine (5‐HT) were generally believed to be mediated by members of the 5‐HT 1 , 5‐HT 2 , 5‐HT 3 and 5‐HT …
Number of citations: 61 nyaspubs.onlinelibrary.wiley.com
MD Adamson, J Kennedy, A Petronis… - American journal of …, 1995 - Wiley Online Library
The DRD4 dopamine receptor is thus far unique among neurotransmitter receptors in having a highly polymorphic gene structure that has been reported to produce altered receptor …
Number of citations: 87 onlinelibrary.wiley.com
M Hrdlička - Psychopathology, 1998 - karger.com
… She was treated with thioridazine, haloperidol, clorotepine, and finally with a combination of clozapine with fluphenazine decanoate, however clozapine had little effect. At discharge it …
Number of citations: 10 karger.com
P Franzmann, SB Beil, D Schollmeyer… - … A European Journal, 2019 - Wiley Online Library
… Dibenzothiepine derivatives like clorotepine (3) and its analogues have been used for the treatment of schizophrenia and other psychotic diseases.3 Furthermore, several …
I Cervena, J Metysova, M Protiva - 1980 - pascal-francis.inist.fr
… ENT SEDATIF REACTION CHIMIQUE CLOROTEPINE (DIFLUORO-2, 3)! FIN BENZYLIQUE ALCOOL (CHLORO-4P PHENYLTHIO-2 DIFLUORO-4, 5)! ENT BENZENEACETIQUE …
Number of citations: 5 pascal-francis.inist.fr

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